阿木替尼

概述

描述

阿穆瓦替尼是一种新型的口服多靶点酪氨酸激酶抑制剂。 它对突变型KIT、血小板衍生生长因子受体α(PDGFRα)和Rad51具有药理活性 . 该化合物在治疗各种癌症方面显示出潜力,包括胃肠道间质瘤(GISTs)和小细胞肺癌 .

科学研究应用

阿穆瓦替尼具有广泛的科学研究应用,包括:

作用机制

生化分析

Biochemical Properties

Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .

Cellular Effects

Amuvatinib has shown to be effective in inducing growth inhibition and cell death in myeloma cell lines as well as primary malignant plasma cells . These cytostatic and cytotoxic effects were associated with an impact on the MET/HGF pathway . It also blocks SARS-CoV-2 infection at the entry step of the viral life cycle .

Molecular Mechanism

Amuvatinib exerts its effects at the molecular level by inhibiting tyrosine kinase receptor KIT through occupying its ATP binding domain . It disrupts DNA damage repair through suppression of homologous recombination protein Rad51 .

Temporal Effects in Laboratory Settings

In early Phase 1 cancer studies, amuvatinib showed evidence of activity but had low systemic exposure . The amuvatinib dry powder capsule formulation was well tolerated up to 1,500 mg/day .

Metabolic Pathways

It is known to inhibit multiple human tyrosine kinases including mutant KIT and PDGFRα .

Transport and Distribution

The transport and distribution of Amuvatinib within cells and tissues are not fully described in the current literature. It is known to be orally available .

准备方法

阿穆瓦替尼的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终产物。合成路线通常涉及在受控条件下使用特定试剂和催化剂。 工业生产方法侧重于优化产率和纯度,同时确保成本效益和可扩展性 .

化学反应分析

阿穆瓦替尼会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧气,通常使用还原剂。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和钯碳等催化剂。 这些反应形成的主要产物取决于使用的特定条件和试剂 .

相似化合物的比较

阿穆瓦替尼与其他酪氨酸激酶抑制剂相比具有独特的双重作用机制。类似的化合物包括:

伊马替尼: 一种酪氨酸激酶抑制剂,用于治疗慢性髓性白血病和GISTs.

舒尼替尼: 一种多靶点受体酪氨酸激酶抑制剂,用于治疗肾细胞癌和GISTs.

索拉非尼: 一种多激酶抑制剂,用于治疗肝癌、肾癌和甲状腺癌.

属性

IUPAC Name |

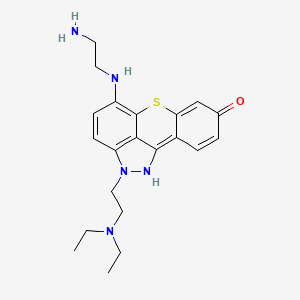

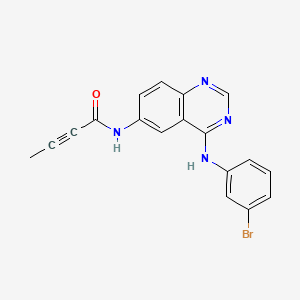

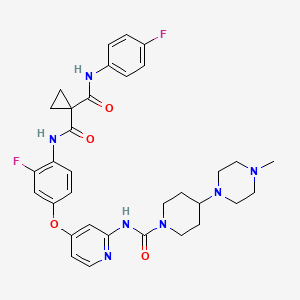

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFDIMHVKGYHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234176 | |

| Record name | Amuvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850879-09-3 | |

| Record name | Amuvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amuvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amuvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMUVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Amuvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets c-KIT, PDGFRα, and AXL. [, , , , ] It exerts its effects by binding to the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their downstream signaling pathways. [] This inhibition impacts various cellular processes, including cell proliferation, survival, and migration. [, , , ]

A: Amuvatinib has been shown to disrupt DNA repair mechanisms, particularly by suppressing the homologous recombination protein RAD51. [, ] This effect enhances the sensitivity of tumor cells to DNA-damaging agents, such as etoposide and doxorubicin. []

A: The molecular formula of Amuvatinib hydrochloride is C25H26FN5O3S · HCl, and its molecular weight is 530.04 g/mol. []

A: Recent research has revealed that Amuvatinib exhibits potent antiviral activity against SARS-CoV-2. [] It effectively blocks viral infection at the entry step, specifically by inhibiting the cleavage of angiotensin-converting enzyme 2 (ACE2), the cellular receptor for the virus. [] This action prevents the binding and attachment of the virus to host cells, thereby halting the infection process.

A: Preclinical studies have demonstrated promising antitumor activity of Amuvatinib in various cancer types, including gastrointestinal stromal tumors (GIST), [, ] small cell lung cancer (SCLC), [, , ] melanoma, [] prostate cancer, [, ] and osteosarcoma. []

A: Studies have shown that c-KIT is frequently co-expressed with other RTKs, such as HER1 and c-Met, in GIST cells. [] This finding suggests that targeting multiple RTKs simultaneously, such as combining Amuvatinib with inhibitors of HER1 (e.g., afatinib, erlotinib) or c-Met, could be a viable strategy to overcome resistance to imatinib, a first-line TKI used in GIST treatment. []

A: Research indicates that suppressing βIII-tubulin, a protein linked to aggressive tumor behavior and chemotherapy resistance in NSCLC, enhances the efficacy of Amuvatinib in inhibiting cell proliferation. [] This effect is particularly notable in NSCLC cells expressing the receptor tyrosine kinase c-Met, suggesting a potential synergistic effect between βIII-tubulin suppression and c-Met inhibition. []

A: Although further investigation is warranted, preliminary data from a Phase 2 study suggest that high c-Kit expression in SCLC patients might be associated with a more durable disease control in response to Amuvatinib treatment. []

A: Studies using LNCaP (PTEN-deficient) and DU145 (PTEN-proficient) prostate cancer cell lines revealed distinct responses to Amuvatinib in combination with erlotinib. [] In LNCaP cells, the combination decreased p-4EBP1 and cyclin D1 levels without affecting p-ERK. [] Conversely, in DU145 cells, the combination reduced p-ERK and cyclin D1 levels without affecting p-4EBP1. [] These findings highlight the importance of considering the genetic background and signaling pathway dependencies of different tumor types when designing therapeutic strategies with Amuvatinib.

A: Research has implicated AXL in promoting epithelial-to-mesenchymal transition (EMT), a process associated with cancer stem cell (CSC) formation, metastasis, and treatment resistance in breast cancer. [] Amuvatinib, by inhibiting AXL kinase activity, has been shown to reverse EMT in breast cancer cells, attenuate CSC self-renewal, and restore sensitivity to chemotherapy. []

ANone: Although specific resistance mechanisms to Amuvatinib are still under investigation, some insights can be gleaned from its similarities to other TKIs. Resistance to TKIs, in general, can arise from various factors, including secondary mutations in the target kinase, activation of alternative signaling pathways, and upregulation of drug efflux pumps.

A: Given its multi-targeted nature and ability to modulate both tumor cell signaling and DNA repair, Amuvatinib holds promise as a component of combination therapeutic strategies. Preclinical studies have shown synergy between Amuvatinib and DNA-damaging agents, [, ] as well as other targeted therapies. [, ] Clinical trials are exploring its potential in combination with platinum-etoposide chemotherapy in SCLC [, ] and other solid tumors. []

A: Amuvatinib is orally bioavailable and has been evaluated in multiple Phase 1 clinical trials. [, , ] Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, can be found in published reports. []

A: While generally well-tolerated, common adverse events associated with Amuvatinib in clinical trials have included neutropenia, fatigue, alopecia, diarrhea, thrombocytopenia, and anemia. [, , ] The safety profile of Amuvatinib is consistent with other multi-targeted TKIs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。